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An In-depth Technical Guide to the Formation of Ioversol Impurities

Introduction
Ioversol is a non-ionic, low-osmolar iodinated contrast agent integral to modern diagnostic

imaging.[1] Administered intravenously or intra-arterially, it enhances the visibility of internal

body structures during X-ray-based procedures like CT scans and angiography by opacifying

blood vessels and tissues.[1] The quality and purity of Ioversol are paramount, as impurities

can affect both the safety and efficacy of the diagnostic procedure. Impurities in Ioversol can

originate from the multi-step chemical synthesis process or from the degradation of the drug

substance under various environmental conditions.[1] This guide provides a detailed technical

overview of the formation of these impurities, tailored for researchers, scientists, and drug

development professionals.

Classification of Impurities
Ioversol impurities are broadly categorized based on their origin, as stipulated by international

regulatory bodies like the ICH.[1][2]

Process-Related Impurities: These are substances formed during the manufacturing

process. They include unreacted starting materials, intermediates, by-products from side

reactions, and residual reagents.[1][3]
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Degradation Impurities: These result from the chemical breakdown of the Ioversol molecule

over time due to exposure to stress factors such as heat, light, humidity, and reactive oxygen

species.[1][4]

Other Impurities: This category includes residual solvents used during synthesis and

elemental impurities that may be introduced from catalysts or manufacturing equipment.[1][3]

Process-Related Impurities: The Synthetic Pathway
The synthesis of Ioversol is a complex, multi-step process. Impurities can arise at various

stages if reactions are incomplete or if side reactions occur. A key intermediate in one common

synthesis route is 5-[N-(2-acetoxyethyl)-acetoxyacetamido]-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-

triiodoisophthalamide, referred to as "Compound A".[5][6] This intermediate is then hydrolyzed

to yield the final Ioversol product.[5]

A significant process-related impurity is the O-alkylated isomer of Compound A, which is

formed as an undesired by-product during the alkylation step.[5][6] This isomer and its

subsequent by-products are challenging and costly to remove during purification.[5][6]

Improved synthesis methods focus on a "selective hydrolysis" step to reduce the formation of

these difficult-to-remove impurities.[5][6]
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Caption: Simplified synthesis pathway for Ioversol highlighting the formation of a key process

impurity.

Table 1: Common Process-Related Impurities in Ioversol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://veeprho.com/product-category/ioversol-impurities/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5761119/
https://veeprho.com/product-category/ioversol-impurities/
https://amsbiopharma.com/drug-impurity-profiling-analysis-methods/
https://patents.google.com/patent/US5489708A/en
https://patentimages.storage.googleapis.com/17/df/6d/314b07c1250c0a/EP0640067B1.pdf
https://patents.google.com/patent/US5489708A/en
https://patents.google.com/patent/US5489708A/en
https://patentimages.storage.googleapis.com/17/df/6d/314b07c1250c0a/EP0640067B1.pdf
https://patents.google.com/patent/US5489708A/en
https://patentimages.storage.googleapis.com/17/df/6d/314b07c1250c0a/EP0640067B1.pdf
https://patents.google.com/patent/US5489708A/en
https://patentimages.storage.googleapis.com/17/df/6d/314b07c1250c0a/EP0640067B1.pdf
https://www.benchchem.com/product/b033358?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Impurity Name CAS Number Molecular Formula Origin

O-Alkyl Isomer of

Compound A
Not Available C₂₇H₃₀I₃N₃O₁₄

Side reaction (O-

alkylation) during

synthesis of

Intermediate

"Compound A".[5][6]

5-amino-N,N'-bis(2,3-

dihydroxypropyl)-2,4,6

-triiodo-1,3-

benzenedicarboxamid

e

Not Available C₁₄H₁₈I₃N₃O₆

Unreacted starting

material or hydrolysis

by-product.[7]

5-hydroxyacetamido-

N,N'-bis(2,3-

dihydroxypropyl)-2,4,6

-triiodo-1,3-

benzenedicarboxamid

e

Not Available C₁₆H₂₀I₃N₃O₈

Intermediate from an

alternative synthesis

route.[7][8]

N,N'-bis(2,3-

dihydroxypropyl)-5-

[[N-(2-

hydroxyethyl)formamy

l]methoxy]-2,4,6-

triiodo-1,3-

benzenedicarboxamid

e

Not Available C₁₉H₂₆I₃N₃O₉

Side reaction product

under strong basic

conditions.[7][8]

Ioversol Impurity 5 134768-85-7 Not Available
Process-related

impurity.[1]

Ioversol Impurity 8 134768-83-5 Not Available
Process-related

impurity.[1]

Degradation Impurities: Stability Under Stress
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Forced degradation studies are essential for identifying potential degradation products and

establishing the intrinsic stability of a drug substance.[4][9] These studies involve subjecting the

drug to stress conditions more severe than accelerated stability testing, such as high

temperature, extreme pH, intense light, and oxidizing agents.[4][10] For iodinated contrast

media like Ioversol, common degradation pathways include deiodination, hydrolysis of amide

bonds, oxidation of alcohol groups, and dehydration.[11][12]
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Caption: General degradation pathways of Ioversol under various forced degradation (stress)

conditions.

Summary of Forced Degradation Studies
A stability-indicating HPLC method was developed to analyze Ioversol under various stress

conditions.[13] The study provides quantitative data on the extent of degradation,

demonstrating the susceptibility of Ioversol to hydrolytic and oxidative stress.
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Table 2: Quantitative Summary of Ioversol Forced
Degradation

Stress Condition
Duration &
Temperature

% Assay of
Ioversol

% Degradation

Acid Hydrolysis
0.1 N HCl, 24 hr,

Room Temp
89.26 10.74

Base Hydrolysis
0.1 N NaOH, 24 hr,

Room Temp
91.43 8.57

Oxidative
3% H₂O₂, 24 hr,

Room Temp
90.12 9.88

Neutral Hydrolysis Water, 3 hr, 60°C 98.61 1.39

Photolytic UV Light, 24 hr 99.15 0.85

Data sourced from a

stability-indicating

method development

study.[13]

Analytical Methodologies and Experimental
Protocols
The detection, identification, and quantification of impurities require robust analytical methods.

[14] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for

impurity profiling of Ioversol.[1][13] Hyphenated techniques like Liquid Chromatography-Mass

Spectrometry (LC-MS) are crucial for the structural elucidation of unknown impurities.[1][15]
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Caption: A typical analytical workflow for the profiling and characterization of Ioversol impurities.

Experimental Protocol: Stability-Indicating HPLC
Method
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This protocol is based on a published method for the quantification of Ioversol and its

degradation products.[13]

Objective: To provide a specific, sensitive, and accurate HPLC method capable of separating

Ioversol from its degradation products formed under stress conditions.

1. Instrumentation and Materials:

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector

(DAD) or UV detector.

Analytical column: Zodiac Phenyl C18 (250 mm × 4.6 mm; 5 µm particle size) or equivalent.

Ioversol Reference Standard.

HPLC grade Methanol and Water.

Reagents for forced degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH),

Hydrogen peroxide (H₂O₂).

2. Chromatographic Conditions:

Parameter Condition

Mobile Phase Water : Methanol (90:10, v/v)

Flow Rate 1.0 mL/min

Column Temperature Ambient

Detection Wavelength 254 nm

Injection Volume 20 µL

Run Time ~10 minutes

Retention Time (Ioversol) Approximately 4.11 min

3. Standard and Sample Preparation:
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Standard Solution: Prepare a stock solution of Ioversol Reference Standard in the mobile

phase. Dilute to a working concentration (e.g., 500 µg/mL).

Sample Solution: Dilute the Ioversol injection dosage form with the mobile phase to achieve

a similar concentration as the standard solution.

4. Forced Degradation (Stress Testing) Protocol:

Acid Hydrolysis: Mix the sample solution with 0.1 N HCl. Keep at room temperature for 24

hours. Neutralize with 0.1 N NaOH before dilution and injection.[13]

Base Hydrolysis: Mix the sample solution with 0.1 N NaOH. Keep at room temperature for 24

hours. Neutralize with 0.1 N HCl before dilution and injection.[13]

Oxidative Degradation: Mix the sample solution with 3% H₂O₂. Keep at room temperature for

24 hours before dilution and injection.[13]

Thermal Degradation: Heat the sample solution (in water) at 60°C for 3 hours. Cool to room

temperature before injection.[13]

Photolytic Degradation: Expose the sample solution to UV light for 24 hours before injection.

[13]

5. Analysis and Data Interpretation:

Inject the stressed samples into the HPLC system.

Monitor the chromatograms for the appearance of new peaks (degradation products) and a

decrease in the peak area of the parent Ioversol peak.

The method is considered "stability-indicating" if the degradation product peaks are well-

resolved from the main Ioversol peak and from each other.

Calculate the percentage degradation using the peak areas from the chromatograms of

stressed and unstressed samples.

Conclusion
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Understanding the formation of impurities is a critical aspect of the development and

manufacturing of Ioversol. Impurities can arise from both the synthetic process, through side

reactions and residual intermediates, and from the degradation of the active substance under

various environmental stresses. A thorough impurity profile, generated through forced

degradation studies and the use of robust, stability-indicating analytical methods like HPLC and

LC-MS, is essential. This knowledge allows for the optimization of the synthesis and purification

processes, the development of stable formulations, and the establishment of appropriate

storage conditions, ultimately ensuring the quality, safety, and efficacy of this vital diagnostic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.researchgate.net/publication/338627683_Quantification_of_Ioversol_in_Injection_Dosage_form_Using_HPLC_Stability_Indicting_Method_Development_and_Validation
https://pubmed.ncbi.nlm.nih.gov/26690047/
https://pubmed.ncbi.nlm.nih.gov/26690047/
https://ijprajournal.com/issue_dcp/Devlopment%20of%20Impurity%20Profiling%20Methods%20Using%20Morden%20Analytical%20Techniques..pdf
https://www.benchchem.com/product/b033358#understanding-the-formation-of-ioversol-impurities
https://www.benchchem.com/product/b033358#understanding-the-formation-of-ioversol-impurities
https://www.benchchem.com/product/b033358#understanding-the-formation-of-ioversol-impurities
https://www.benchchem.com/product/b033358#understanding-the-formation-of-ioversol-impurities
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b033358?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

